Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate
Overview
Description
Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate is an organic compound that features a benzoate ester linked to a pyridine moiety through an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-formylbenzoic acid with pyridin-3-ylmethylamine in the presence of a reducing agent to form the intermediate 4-(((pyridin-3-ylmethyl)amino)methyl)benzoic acid. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π interactions and hydrogen bonding with target proteins or enzymes, influencing their activity. The aminomethyl group can form covalent bonds or electrostatic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((pyridin-2-ylmethyl)amino)methyl)benzoate
- Methyl 4-(((pyridin-4-ylmethyl)amino)methyl)benzoate
- Ethyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate
Uniqueness
Methyl 4-(((pyridin-3-ylmethyl)amino)methyl)benzoate is unique due to the specific positioning of the pyridine moiety, which can influence its binding affinity and specificity towards certain molecular targets. This positional specificity can result in distinct biological activities and applications compared to its analogs .
Properties
IUPAC Name |
methyl 4-[(pyridin-3-ylmethylamino)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-15(18)14-6-4-12(5-7-14)9-17-11-13-3-2-8-16-10-13/h2-8,10,17H,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKOPHPRNWAMEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651551 | |
Record name | Methyl 4-({[(pyridin-3-yl)methyl]amino}methyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152312-40-8 | |
Record name | Methyl 4-({[(pyridin-3-yl)methyl]amino}methyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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